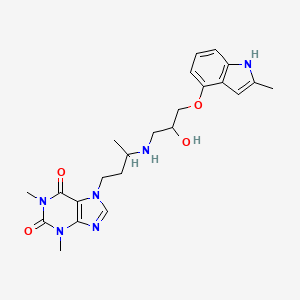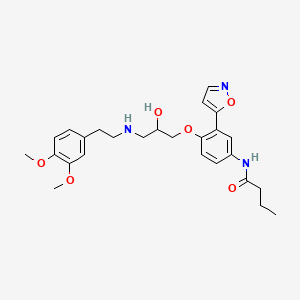
RS 102895 hydrochloride
Descripción general
Descripción
RS 102895 hydrochloride is a potent antagonist of Chemokine (C-C motif) receptor 2 (CCR2) with an IC50 of 360 nM . It shows no effect on CCR1 . It also inhibits human α1a and α1d receptors, rat brain cortex 5-HT1a receptor in cells with IC50s of 130 nM, 320 nM, 470 nM, respectively .
Molecular Structure Analysis
The empirical formula of RS 102895 hydrochloride is C21H21F3N2O2 · HCl . Its molecular weight is 426.86 . The SMILES string representation is Cl.FC(F)(F)c1ccc(CCN2CCC3(CC2)OC(=O)Nc4ccccc34)cc1 .Chemical Reactions Analysis
RS 102895 hydrochloride has been shown to inhibit MCP-1-stimulated calcium influx and chemotaxis with IC50 values of 32 nM and 1.7 μM respectively .Physical And Chemical Properties Analysis
RS 102895 hydrochloride is a white powder . It is soluble in DMSO to a concentration greater than 10 mg/mL . It should be stored at a temperature of 20-25°C .Aplicaciones Científicas De Investigación
Neuroscience: Modulation of Microglial Activity
RS 102895 hydrochloride has been utilized in neuroscience research to study its effects on microglial cells, which are crucial for maintaining homeostasis in the central nervous system. It has been used in bromodeoxyuridine (BrdU) cell proliferation assays to investigate the impact of interleukin 33 (IL33) on the proliferation of decidual stromal cells in the presence of the antagonist . This compound’s ability to modulate microglial activity makes it a valuable tool for studying neuroinflammation and neurodegenerative diseases.
Immunology: Inhibition of Monocyte Recruitment
In immunological studies, RS 102895 hydrochloride is known for its high affinity to the β subunit of the C-C motif chemokine receptor 2 (CCR2) and its specific binding, which results in the inhibition of CCR2 signaling . This action suppresses monocyte recruitment, which is significant for understanding the immune suppressive effects of monocytes during early vaccine responses .
Oncology: Bone Cancer Pain Management
The compound has been investigated for its potential in managing bone cancer pain (BCP) in animal models. RS 102895 hydrochloride administered intrathecally has shown to modulate the pain threshold in rats with BCP, suggesting its utility in pain management strategies .
Cardiology: Chemokine Receptor Antagonism
RS 102895 hydrochloride’s antagonistic action on CCR2 receptors has implications in cardiology, particularly in the context of atherosclerosis where monocyte recruitment to arterial walls plays a significant role. By inhibiting this process, RS 102895 hydrochloride could contribute to the development of therapies aimed at reducing plaque formation .
Nephrology: Fibrosis and Inflammation
In nephrology, RS 102895 hydrochloride has been used to study its effects on the expression of extracellular matrix (ECM) proteins and its potential to block the expression of fibronectin and type IV collagen in mesangial cells under high glucose conditions. This suggests its role in addressing fibrosis and inflammation in diabetic nephropathy .
Pharmacology: Receptor Interaction Studies
The compound’s interaction with various receptors, including human α1a and α1d receptors, and rat brain cortex 5HT1a receptors, has been studied, providing insights into its pharmacological profile and potential therapeutic applications .
Dermatology: Skin Inflammation and Disorders
RS 102895 hydrochloride has been used in dermatological research to explore its effects on skin inflammation and disorders. Its role in modulating chemokine receptors can provide a new approach to treating inflammatory skin conditions .
Gastroenterology: Liver Fibrosis
Research has also explored the use of RS 102895 hydrochloride in the context of liver fibrosis, examining its ability to influence the accumulation of bone marrow-derived microglia, which are implicated in the pathogenesis of liver fibrosis .
Mecanismo De Acción
Target of Action
RS 102895 hydrochloride is a potent antagonist of the C-C motif chemokine receptor 2 (CCR2) . It has a high affinity to the β subunit of CCR2 and binds specifically to it . The primary role of CCR2 is to regulate the migration and infiltration of monocytes, which play a crucial role in inflammatory responses .
Mode of Action
RS 102895 hydrochloride interacts with its target, CCR2, by binding specifically to the β subunit of the receptor . This binding results in the inhibition of CCR2 signaling . It also suppresses monocyte recruitment , thereby potentially obstructing the immune suppressive effects of monocytes during early vaccine responses .
Biochemical Pathways
The interaction of RS 102895 hydrochloride with CCR2 affects the chemokine signaling pathway. By inhibiting CCR2 signaling, it blocks the MCP-1 and MCP-3 stimulated calcium influx . This inhibition disrupts the normal chemotactic response, affecting the migration and infiltration of monocytes.
Pharmacokinetics
It’s known that the compound is soluble in dmso , which could potentially aid in its absorption and distribution in the body
Result of Action
The molecular and cellular effects of RS 102895 hydrochloride’s action primarily involve the inhibition of CCR2 signaling and suppression of monocyte recruitment . This can result in reduced inflammation, as monocytes play a key role in inflammatory responses . In addition, it has been suggested that RS 102895 hydrochloride may be useful for obstructing the immune suppressive effects of monocytes during early vaccine responses .
Safety and Hazards
Propiedades
IUPAC Name |
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2.ClH/c22-21(23,24)16-7-5-15(6-8-16)9-12-26-13-10-20(11-14-26)17-3-1-2-4-18(17)25-19(27)28-20;/h1-8H,9-14H2,(H,25,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRISOFSWVKYBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587871 | |
| Record name | 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
RS 102895 hydrochloride | |
CAS RN |
300815-41-2 | |
| Record name | 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[5-(4-fluorophenoxy)thiophen-2-yl]methanesulfonamide](/img/structure/B1662755.png)





![3-O-ethyl 5-O-methyl 2-[2-[(2-amino-2-oxoethyl)amino]ethoxymethyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1662765.png)




